Ferroptosis Suppression via Nrf2/GPX4/HO-1 Axis: Asperosaponin VI vs. Erastin (Ferroptosis Inducer) and ML385 (Nrf2 Inhibitor)
Asperosaponin VI (AVI) suppresses chondrocyte ferroptosis through a mechanism that is reversed by pharmacological inhibitors. In an IL-1β-stimulated primary chondrocyte OA model, AVI upregulated GPX4 expression and downregulated ACSL4 expression. Co-treatment with ML385, a specific Nrf2 inhibitor, reversed the AVI-induced increase in GPX4 and decrease in ACSL4, resulting in elevated Fe2+ and MDA levels. Treatment with erastin, a classical ferroptosis inducer, produced comparable pro-ferroptotic effects, confirming that AVI's anti-ferroptotic activity is Nrf2/GPX4-pathway-dependent. [1] This mechanism-based reversibility provides a clear differentiator from general antioxidants that lack pathway-specific ferroptosis regulation.
| Evidence Dimension | GPX4 and ACSL4 expression modulation; ferroptosis marker reversal |
|---|---|
| Target Compound Data | AVI upregulated GPX4 and downregulated ACSL4 in IL-1β-treated chondrocytes; effects reversed by ML385 and erastin |
| Comparator Or Baseline | ML385 (Nrf2 inhibitor): reversed AVI-induced GPX4 increase and ACSL4 decrease; Erastin (ferroptosis inducer): produced comparable pro-ferroptotic effects [1] |
| Quantified Difference | AVI-induced GPX4 upregulation and ACSL4 downregulation were reversed to levels comparable to erastin-treated controls upon ML385 co-treatment (quantitative reversal demonstrated in western blot and IHC analyses) [1] |
| Conditions | IL-1β-stimulated primary rat chondrocytes; in vivo modified Hulth method rat OA model; 8-week treatment duration [1] |
Why This Matters
Differentiates Asperosaponin VI from non-specific ROS scavengers by demonstrating pathway-specific (Nrf2/GPX4-dependent) ferroptosis suppression—critical for researchers selecting a mechanistically defined chondroprotective agent rather than a generic antioxidant.
- [1] Zhang Z, et al. Asperosaponin VI suppresses ferroptosis in chondrocytes and ameliorates osteoarthritis by modulating the Nrf2/GPX4/HO-1 signaling pathway. Front Pharmacol. 2025;16:1539092. PMID: 40093317. View Source
